Chlormerodrin - 62-37-3

Chlormerodrin

Catalog Number: EVT-427083
CAS Number: 62-37-3
Molecular Formula: C5H11ClHgN2O2
Molecular Weight: 367.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlormerodrin is urea in which one of the hydrogens is substituted by a 3-chloromercury-2-methoxyprop-1-yl group. It was formerly used as a diuretic, but more potent and less toxic drugs are now available. Its radiolabelled ((197)Hg, (203)Hg) forms were used in diagnostic aids in renal imaging and brain scans. It has a role as a diuretic and a diagnostic agent. It is an organomercury compound and a member of ureas.
Chlormerodrin is a mercurial compound with toxic side effects that was previously used as a diuretic. The radiolabeled form has been used as a diagnostic and research tool. It is no longer used and has been replaced with new classes of diuretic drugs.
A mercurial compound that has been used as a diuretic but is now superseded by more potent and less toxic drugs. The radiolabeled form has been used as a diagnostic and research tool.
Overview

Chlormerodrin is a mercurial compound that was historically used as a diuretic and has been studied for its applications in medical imaging. It is recognized for its radiolabelled forms, particularly Mercury-197 and Mercury-203, which have been utilized in scintigraphy for imaging the brain and kidneys. The compound's chemical structure allows it to interact with biological systems, leading to its classification as both a pharmaceutical and a radiopharmaceutical.

Synthesis Analysis

Methods and Technical Details

Chlormerodrin can be synthesized through several methods, one of which involves the reaction of 3-chloro-2-methoxypropylamine with mercuric chloride. This reaction typically occurs under controlled conditions to ensure the formation of the desired organomercury product .

A notable method for synthesizing Mercury-203-labelled chlormerodrin involves an isotopic exchange reaction using a mixture of inactive chlormerodrin and Mercury-203 mercuric chloride in organic solvents, particularly methanol. This method has been shown to yield chlormerodrin rapidly and efficiently .

The synthesis process can be summarized as follows:

  1. Reagents: 3-chloro-2-methoxypropylamine and mercuric chloride.
  2. Reaction Conditions: Typically performed in an organic solvent such as methanol at room temperature.
  3. Yield: High yields are reported when optimized conditions are employed.
Molecular Structure Analysis

Chlormerodrin exhibits a complex molecular structure characterized by its organomercury composition. The structural formula is represented as follows:

Chlormerodrin C5H11ClHgN2O2\text{Chlormerodrin }C_5H_{11}ClHgN_2O_2

Structural Data

  • Molecular Weight: 367.20 g/mol
  • Chemical Formula: C5H11ClHgN2O2C_5H_{11}ClHgN_2O_2
  • Melting Point: Approximately 152.5 °C .

The presence of mercury in its structure contributes to its unique properties and biological interactions.

Chemical Reactions Analysis

Chlormerodrin undergoes various chemical reactions that are essential for its function as a diuretic and radiopharmaceutical. The primary reactions include:

  1. Isotopic Exchange: This reaction facilitates the incorporation of radioactive isotopes into the chlormerodrin molecule, enhancing its utility in medical imaging.
  2. Hydrolysis: Chlormerodrin can hydrolyze under physiological conditions, releasing mercury ions which can interact with biological tissues.

These reactions are critical for understanding the pharmacokinetics and metabolism of chlormerodrin in biological systems.

Mechanism of Action

The mechanism by which chlormerodrin exerts its diuretic effects involves several biological processes:

  1. Renal Action: Chlormerodrin acts on the kidneys, promoting diuresis by inhibiting sodium reabsorption in renal tubules.
  2. Mercury Interaction: The mercury component may bind to specific renal tissue sites, affecting renal function and fluid balance.

Studies indicate that after administration, chlormerodrin is predominantly excreted via feces, with a smaller fraction appearing in urine . The biological half-life of chlormerodrin is approximately 18.5 days, indicating prolonged activity within the body .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Highly soluble in water (up to 29.2 mg/mL at 25 °C) .
  • LogP: -0.80, indicating moderate hydrophilicity .

Chemical Properties

Chlormerodrin's chemical properties include:

  • Reactivity with thiol groups due to the presence of mercury.
  • Stability under various pH conditions but susceptible to hydrolysis.

These properties influence its behavior in biological systems and its application in medical imaging.

Applications

Chlormerodrin has had significant applications in both therapeutic and diagnostic fields:

  1. Diuretic Use: Historically employed to treat heart failure by promoting fluid excretion.
  2. Radiopharmaceutical Imaging: The radiolabelled forms are used in scintigraphy for imaging organs such as the kidneys and brain, providing critical diagnostic information .

Despite its decline in therapeutic use due to safety concerns regarding mercury toxicity, research continues into safer organomercury compounds with similar functionalities for potential theranostic applications .

Historical Context and Evolution of Chlormerodrin in Medical Practice

Emergence as a Mercurial Diuretic: Mid-20th Century Clinical Adoption

Chlormerodrin entered clinical practice in 1952 as a potent organomercurial diuretic, primarily prescribed for managing edema associated with congestive heart failure. Its mechanism of action represented a significant advancement in understanding renal physiology. Unlike earlier crude mercurial preparations, chlormerodrin specifically inhibited electrolyte reabsorption in renal tubules through several interconnected mechanisms:

  • Direct renal tubular action: The compound primarily inhibited sodium and chloride reabsorption in the convoluted tubules, though debate persisted regarding its precise locus of action (proximal versus distal tubules).
  • Membrane permeability alteration: Chlormerodrin increased passive influx of Na⁺, Cl⁻, and water into tubular cells without disrupting active sodium extrusion mechanisms.
  • Enzymatic inhibition: Evidence suggested inhibition of succinic dehydrogenase, though the clinical relevance remained uncertain [2].

A comprehensive four-year clinical study published in 1959 demonstrated chlormerodrin's effectiveness in reducing edema in heart failure patients, establishing its therapeutic position before toxicity concerns emerged. Physicians valued its consistent diuretic effect, with Leff and Nussbaum reporting clinical effectiveness without apparent toxicity during their observational period. This apparent safety profile, combined with reliable efficacy, facilitated its commercial distribution under numerous brand names including Neohydrin, Mercoral, Percapyl, and Promeran [1] [4].

Table 1: Mid-20th Century Mercurial Diuretics in Clinical Use

CompoundBrand Name(s)Introduction YearPrimary Clinical ApplicationMercury Content
ChlormerodrinNeohydrin, Mercoral1952Congestive heart failure edema54.63%
MersalylSalyrgan1924Cardiac/Cirrhotic edema~36%
MercaptomerinThiomerin1950Refractory edema~39%
MerallurideMercuhydrin1949Cardiac edema~39%

The dominance of mercurial diuretics began to wane in the late 1950s with the introduction of chlorothiazide, the first orally effective, non-mercurial diuretic. Thiazides offered comparable efficacy without mercury's inherent toxicity risks, fundamentally altering prescriber preferences. Chlormerodrin maintained a therapeutic niche for refractory cases until accumulating evidence of renal mercury accumulation prompted reevaluation of its risk-benefit profile [2] [3].

Transition to Diagnostic Applications: Radiolabeled Isotopes (Hg-197, Hg-203) in Renal and Neuroimaging

As therapeutic concerns mounted, chlormerodrin found an unexpected second application through nuclear medicine innovations. Researchers capitalized on its mercury content to create radioactive derivatives by substituting stable mercury with radioisotopes Hg-203 (half-life: 46.6 days; β⁻, γ emitter) and Hg-197 (half-life: 2.7 days; γ emitter). This strategic modification transformed a declining therapeutic agent into a valuable diagnostic tool during the 1960s [1] [5] [8].

The radiolabeled compounds, particularly chlormerodrin (¹⁹⁷Hg) and chlormerodrin (²⁰³Hg), exhibited ideal pharmacokinetic properties for organ imaging:

  • Renal Specificity: Following intravenous administration, chlormerodrin accumulated preferentially in functional renal tubular cells, allowing detailed visualization of renal morphology and function. This property enabled its use for renal localization during biopsy procedures and assessment of renal function in hypertension and other renal pathologies [4] [5] [8].
  • Blood-Brain Barrier Penetration: In pathological conditions where the blood-brain barrier was compromised (brain tumors, abscesses, infarctions), chlormerodrin demonstrated selective accumulation, making it among the earliest effective brain scanning agents [1] [6].

Comparative studies established Hg-197 as the superior diagnostic isotope due to its shorter half-life and more favorable gamma emission energy (77 keV), significantly reducing patient radiation exposure while maintaining image quality. Yamamoto et al.'s 1964 research demonstrated that ¹⁹⁷Hg-chlormerodrin produced brain scan quality comparable to ²⁰³Hg-chlormerodrin with substantially lower radiation dose [1] [6]. Buchanan's 1966 clinical protocol using 200 microcuries of ²⁰³Hg-chlormerodrin for brain scanning represented standard practice during this transitional period, though the field was rapidly evolving toward technetium-based agents [6].

Table 2: Radiopharmaceuticals in the Transitional Era of Nuclear Medicine (1940s-1960s)

RadioisotopeCompound FormPrimary ApplicationReplaced ByReplacement Era
¹⁹⁷Hg/²⁰³HgChlormerodrinRenal/Brain Imaging⁹⁹ᵐTc-Gluceptate & DTPA1970s
¹³¹ISodium IodideThyroid Imaging⁹⁹ᵐTc-PertechnetateLate 1960s
¹⁹⁸AuColloidal GoldLiver Imaging⁹⁹ᵐTc-Sulfur Colloid1970s
⁸⁵SrStrontium ChlorideBone Imaging⁹⁹ᵐTc-PolyphosphateEarly 1970s

The diagnostic application briefly positioned ¹⁹⁷Hg-chlormerodrin as a potential contender against emerging technetium-99m agents. Sodee's 1968 comparative study suggested comparable efficacy between ⁹⁹ᵐTc-pertechnetate and ¹⁹⁷Hg-chlormerodrin for brain tumor detection. However, this competitive position proved unsustainable against technetium's overwhelming advantages in radiation safety, cost, and versatility [1] [3] [7].

Obsolescence and Replacement by Safer Diuretics: Timeline of Therapeutic Displacement

Chlormerodrin's decline exemplifies therapeutic displacement driven by toxicity concerns and pharmacological innovation. Its trajectory from medical mainstay to historical curiosity occurred through parallel developments in diuretic therapy and diagnostic radiopharmaceuticals:

  • Therapeutic Diuretic Replacement: The introduction of orally effective thiazide diuretics (1958) and later loop diuretics like furosemide (1966) provided safer alternatives without mercury-associated nephrotoxicity. These agents demonstrated comparable efficacy without causing cumulative renal mercury poisoning. By 1974, pharmaceutical literature documented the withdrawal of chlormerodrin-containing fixed-combination products, signaling its therapeutic obsolescence [1] [2].

  • Diagnostic Radiopharmaceutical Evolution: The development of the gamma camera by Hal Anger and the ⁹⁹Mo/⁹⁹ᵐTc generator system at Brookhaven National Laboratory revolutionized nuclear medicine. Technetium-99m agents offered superior radiation characteristics (140 keV gamma photon; 6-hour half-life), enabling higher administered doses with lower radiation exposure and significantly improved image resolution. By the late 1960s, ⁹⁹ᵐTc-labeled compounds like DTPA (diethylenetriaminepentaacetic acid) for brain imaging and gluconeptonate for renal studies rendered radioactive chlormerodrin obsolete despite its earlier diagnostic utility [3] [7].

  • Regulatory Withdrawal: The U.S. Food and Drug Administration formally discontinued radioactive chlormerodrin in 1989, eliminating its last potential clinical application. This regulatory action reflected decades of accumulated evidence regarding mercury toxicity and the availability of superior alternatives across all its former indications. DrugBank categorizes chlormerodrin as "Withdrawn" with no current approvals, while contemporary pharmacology references uniformly describe it as historically significant but clinically obsolete [1] [2].

Table 3: Timeline of Chlormerodrin's Clinical Development and Obsolescence

EraYearDevelopment MilestoneSignificance
Therapeutic1952Commercial introduction as diureticEstablished mercurial diuretic for heart failure
1958Chlorothiazide introductionBegan therapeutic displacement
1974Withdrawal from combination productsEffective therapeutic obsolescence
Diagnostic1964Comparative brain scan studies (¹⁹⁷Hg vs ²⁰³Hg)Optimized radioisotope selection
1968Comparison vs ⁹⁹ᵐTc-pertechnetateDemonstrated competitive vulnerability
Late 1960sGamma camera & ⁹⁹ᵐTc generator adoptionEnabled superior alternatives
Regulatory1989FDA discontinuationFormal end of clinical use

The evolution of nuclear medicine training programs documents this transition. By 2007, educational reviews classified chlormerodrin among several outdated radiopharmaceuticals (including ¹⁹⁸Au-colloid, ⁷⁵Se-selenomethionine, and ¹³¹I-albumin) that had disappeared from modern nuclear medicine practice. Contemporary nuclear medicine curricula reference chlormerodrin only in historical context, illustrating the specialty's technological transformation [3] [7].

Properties

CAS Number

62-37-3

Product Name

Chlormerodrin

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

367.20 g/mol

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1

InChI Key

BJFGVYCULWBXKF-UHFFFAOYSA-M

SMILES

COC(CNC(=O)N)C[Hg]Cl

Solubility

2.92e+01 g/L

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.